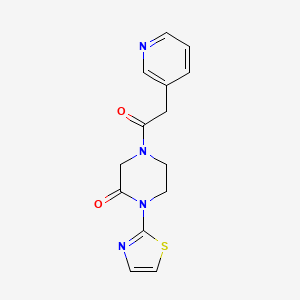

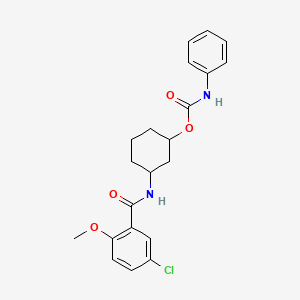

![molecular formula C16H22N2O3 B2896962 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea CAS No. 899957-76-7](/img/structure/B2896962.png)

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

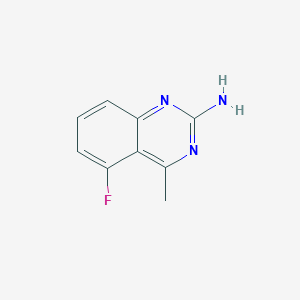

The compound is a urea derivative with a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group . Urea derivatives are often used in medicinal chemistry due to their biological activity. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which are also commonly used in drug design .

Molecular Structure Analysis

The molecular structure of “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea” would likely involve a urea group attached to a phenyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives generally have high solubility in water and polar organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have synthesized derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound structurally related to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea, to explore their biological activities, particularly as 5-HT1A receptor agonists and for their potential neuroprotective and antinociceptive activities. These studies highlight the compound's relevance in developing therapeutic strategies for pain control and possibly other neurological conditions (Franchini et al., 2017).

Chemical Synthesis and Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones, related to the core structure of this compound, demonstrated inhibition against the human coronavirus, indicating potential antiviral applications. This highlights the versatility of the spiro[4.5]decane scaffold in drug development, particularly for respiratory viruses (Çağla Begüm Apaydın et al., 2019).

Antihypertensive Activity

Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure, closely related to the mentioned compound, were prepared and evaluated as antihypertensive agents. This research contributes to understanding the potential cardiovascular effects of such compounds and explores their therapeutic utility in managing hypertension (Caroon et al., 1981).

Synthesis Techniques and Intermediate Applications

The compound has also been studied for its role as a bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Such research underlines the importance of this compound and its derivatives in the field of synthetic organic chemistry (Zhang Feng-bao, 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFIJLHKVASOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

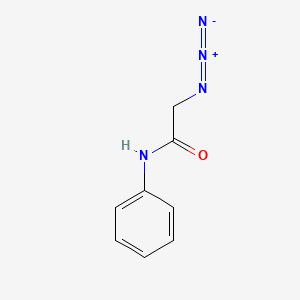

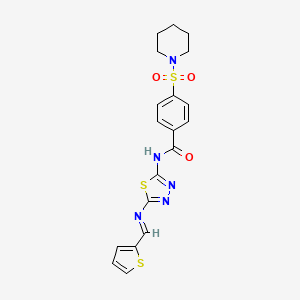

![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

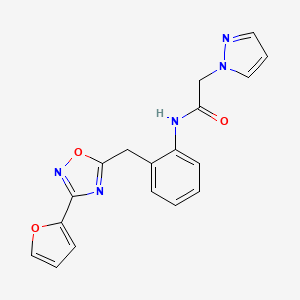

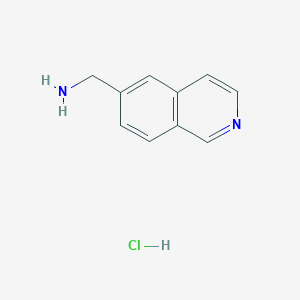

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)

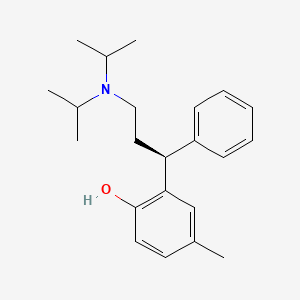

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)